Lipophilicity: Branched vs. Linear Log P
The branched isostearic chain of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide results in a significantly lower calculated log P value compared to its straight-chain analog, N,N-Bis(2-hydroxyethyl)stearamide. This lower lipophilicity directly impacts its phase behavior and solubility in complex formulations. While the linear stearamide derivative has an ACD/LogP of 6.94 , the isostearamide derivative's log Kow is estimated at 5.76 [1].
| Evidence Dimension | Lipophilicity (log P) |
|---|---|
| Target Compound Data | Estimated Log Kow = 5.76 (KOWWIN v1.68) |
| Comparator Or Baseline | ACD/LogP = 6.94 (N,N-Bis(2-hydroxyethyl)stearamide, CAS 93-82-3) |
| Quantified Difference | Δ log P = 1.18 (lower lipophilicity for target compound) |
| Conditions | In silico prediction models (KOWWIN v1.68 vs. ACD/Labs) |
Why This Matters
The lower log P of Isostearamide DEA reduces its tendency to partition into oil phases, improving its utility as a water-dispersible thickener and foam booster in aqueous surfactant systems and reducing potential for bioaccumulation.
- [1] The Good Scents Company. Isooctadecanamide, N,N-bis(2-hydroxyethyl)-. TGSC Information System. http://www.thegoodscentscompany.com/episys/ep1353821.html. View Source
